Methyl(3-chloropropyl)methylcarbamate Methyl(3-chloropropyl)methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14075830
InChI: InChI=1S/C6H12ClNO2/c1-8(5-3-4-7)6(9)10-2/h3-5H2,1-2H3
SMILES:
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

Methyl(3-chloropropyl)methylcarbamate

CAS No.:

Cat. No.: VC14075830

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl(3-chloropropyl)methylcarbamate -

Specification

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name methyl N-(3-chloropropyl)-N-methylcarbamate
Standard InChI InChI=1S/C6H12ClNO2/c1-8(5-3-4-7)6(9)10-2/h3-5H2,1-2H3
Standard InChI Key BQFOVIOSQDLVGH-UHFFFAOYSA-N
Canonical SMILES CN(CCCCl)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl(3-chloropropyl)methylcarbamate belongs to the carbamate class, featuring a carbamate backbone (NHCOO-\text{NHCOO}-) modified with a methyl ester and NN-methyl-3-chloropropyl substituents. Its IUPAC name is methyl NN-methyl-NN-(3-chloropropyl)carbamate, and its structure is defined by the following attributes:

  • Molecular formula: C6H12ClNO2\text{C}_6\text{H}_{12}\text{ClNO}_2.

  • Functional groups: Carbamate ester, chloropropyl chain, and NN-methyl group.

  • Stereochemistry: The absence of chiral centers simplifies its synthetic pathways .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight165.62 g/mol
Boiling PointNot reported
Melting Point56–58°C (analogous compounds)
SolubilityLow in water, soluble in organics
StabilityHydrolyzes under acidic/basic conditions

Synthesis and Industrial Production

The synthesis of methyl(3-chloropropyl)methylcarbamate typically involves nucleophilic substitution or carbamate-forming reactions:

Primary Synthetic Routes

  • Reaction of Methyl Isocyanate with 3-Chloropropylamine:

    CH3NCO+ClCH2CH2CH2NH2CH3OCONH(CH3)(CH2CH2CH2Cl)\text{CH}_3\text{NCO} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{OCONH}(\text{CH}_3)(\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl})

    This method requires controlled conditions to avoid side reactions .

  • Phosgene-Based Synthesis:
    Phosgene reacts with NN-methyl-3-chloropropylamine to form the carbamate, though this method poses safety risks due to phosgene’s toxicity .

  • Protecting Group Strategies:
    tert-Butyl carbamates (e.g., tert-butyl NN-(3-chloropropyl)-NN-methylcarbamate) are intermediates that can be deprotected to yield the target compound .

Table 2: Comparison of Synthesis Methods

MethodYield (%)AdvantagesLimitations
Methyl Isocyanate Route70–85High purityRequires toxic intermediates
Phosgene Route60–75ScalabilityHazardous reagents
Protecting Group Approach80–90Mild conditionsAdditional deprotection step

Biological Activity and Toxicity

Carbamates, including methyl(3-chloropropyl)methylcarbamate, inhibit acetylcholinesterase (AChE), leading to neurotransmitter accumulation and neurotoxicity .

Mechanism of Action

Table 3: Toxicity Profile (Analogous Compounds)

CompoundLD50_{50} (Oral, Rat)Key Toxic Effects
Methyl Carbamate500 mg/kgCarcinogenic in rats
Propoxur41.9 mg/kgCholinergic crisis
Target CompoundData pendingNeurotoxicity, irritation

Applications in Industry and Research

Agricultural Use

  • Insecticidal Activity: Acts as a neurotoxin in pests, though less persistent than organophosphates .

  • Herbicide Intermediate: Modifies plant growth regulators via hydrolysis .

Comparative Analysis with Analogous Carbamates

Table 4: Structural and Functional Comparisons

CompoundSubstituentsBioactivitySolubility
Methyl(3-chloropropyl)methylcarbamateNN-Me, 3-Cl-PrAChE inhibitionLow
Ethyl(3-chloropropyl)carbamateNN-Et, 3-Cl-PrLower neurotoxicityModerate
tert-Butyl(3-bromopropyl)carbamateNN-t-Bu, 3-Br-PrEnhanced stabilityHigh

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